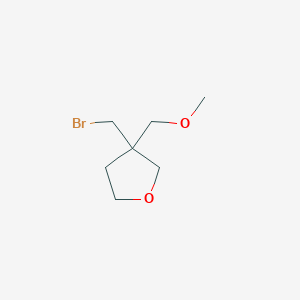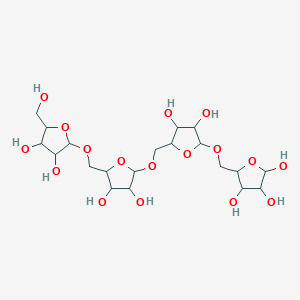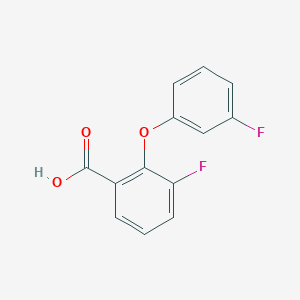![molecular formula C24H27NO4 B12312765 4-cyclopentyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B12312765.png)
4-cyclopentyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(Fmoc-amino)-4-cyclopentylbutanoic acid is a modified amino acid derivative. The compound is characterized by the presence of a 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The cyclopentyl group adds a unique structural feature, making this compound valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Fmoc-amino)-4-cyclopentylbutanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The cyclopentylbutanoic acid moiety can be introduced through standard organic synthesis techniques, involving the formation of carbon-carbon bonds and subsequent functional group transformations.
Industrial Production Methods
Industrial production of ®-2-(Fmoc-amino)-4-cyclopentylbutanoic acid follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated solid-phase peptide synthesis (SPPS) techniques. The use of Fmoc chemistry in SPPS allows for the efficient and rapid assembly of peptides, making it a preferred method in both research and industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(Fmoc-amino)-4-cyclopentylbutanoic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Substitution Reactions: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Coupling: Carbodiimides like N,N’-diisopropylcarbodiimide (DIC) and activators like hydroxybenzotriazole (HOBt) are used for peptide bond formation.
Substitution: Various nucleophiles can be introduced under mild conditions to modify the compound.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, peptides, and modified derivatives with different functional groups, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
®-2-(Fmoc-amino)-4-cyclopentylbutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and enzyme mechanisms.
Industry: Utilized in the production of functional materials and bio-inspired nanostructures.
Mécanisme D'action
The mechanism of action of ®-2-(Fmoc-amino)-4-cyclopentylbutanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions and ensuring the selective formation of peptide bonds. The cyclopentyl group may influence the compound’s conformational properties, affecting its interactions with other molecules and its overall stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-(Fmoc-amino)-4-phenylbutanoic acid: Similar structure but with a phenyl group instead of a cyclopentyl group.
®-2-(Fmoc-amino)-4-methylbutanoic acid: Contains a methyl group instead of a cyclopentyl group.
Uniqueness
®-2-(Fmoc-amino)-4-cyclopentylbutanoic acid is unique due to the presence of the cyclopentyl group, which imparts distinct structural and conformational properties. This uniqueness can influence its reactivity and interactions in peptide synthesis and other applications, making it a valuable compound in various fields .
Propriétés
Formule moléculaire |
C24H27NO4 |
|---|---|
Poids moléculaire |
393.5 g/mol |
Nom IUPAC |
4-cyclopentyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C24H27NO4/c26-23(27)22(14-13-16-7-1-2-8-16)25-24(28)29-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-6,9-12,16,21-22H,1-2,7-8,13-15H2,(H,25,28)(H,26,27) |
Clé InChI |
JKYSRYFXJPMSLY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


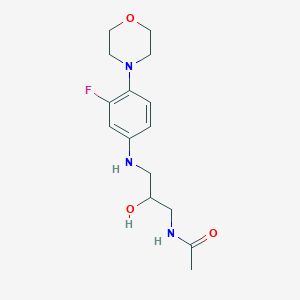
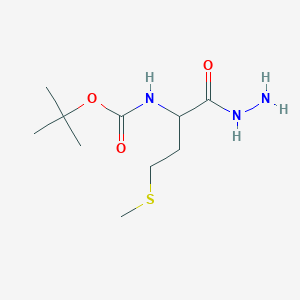
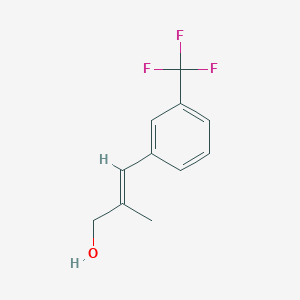
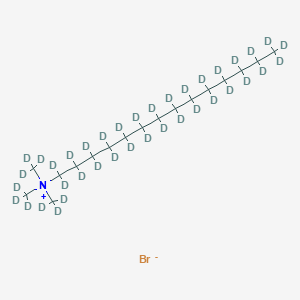
![2-amino-N-[1-[[2-[[1-(2-hydroxyethylamino)-1-oxo-3-phenylpropan-2-yl]-methylamino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B12312721.png)
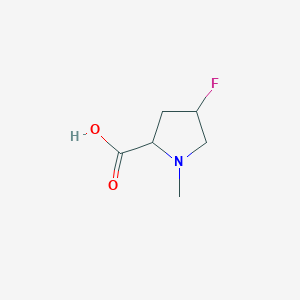
![rac-methyl (1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12312749.png)
![Diethyl [(methylamino)methyl]phosphonate](/img/structure/B12312750.png)
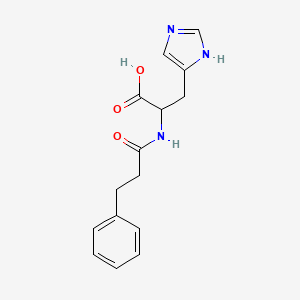
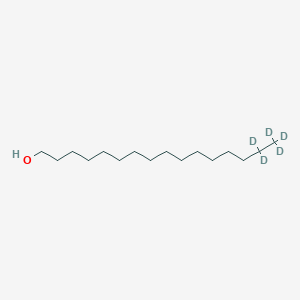
![1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid,7-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-, monohydrochloride, (8S)-](/img/structure/B12312760.png)
